3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Catalog No.
S586252
CAS No.
32856-49-8
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

CAS Number

32856-49-8

Product Name

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

IUPAC Name

3-(4-aminophenyl)pyrrolidine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)

InChI Key

AFLGSUFOCCZEEZ-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

Synonyms

3-(4'-aminophenyl)pyrrolidine-2,5-dione, WSP 3, WSP-3

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 190.20 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds, which may suggest similar biological properties .

The synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,4-diones. This reaction can be facilitated by Lewis acids, which enhance the electrophilicity of the carbonyl group, making it more reactive towards nucleophilic attack by the amine. Additionally, the compound can undergo various chemical transformations such as oxidation and substitution reactions, which can modify its functional groups and potentially alter its biological activity.

Research indicates that 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione exhibits significant biological activity. It has been studied for its anticonvulsant properties, showing efficacy in various seizure models. The compound's mechanism of action may involve modulation of neurotransmitter systems or ion channels in the central nervous system . Furthermore, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents, highlighting its versatility in pharmacological applications .

Several methods have been reported for the synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione:

  • Acylation Method: Involves the reaction of pyrrolidine-2,4-diones with appropriate acylating agents in the presence of Lewis acids to yield the desired product.
  • Mechanochemical Synthesis: This method utilizes mechanical energy to promote

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione has several applications in medicinal chemistry:

  • Anticonvulsant Agents: Due to its efficacy in seizure models, it is being explored as a potential treatment for epilepsy.
  • Analgesics: The compound's derivatives are being studied for their pain-relieving properties.
  • Research Tool: Its unique structure makes it a valuable compound for studying biological pathways and mechanisms in pharmacology .

Interaction studies have demonstrated that 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione can interact with various biological targets. For instance, studies have examined its inhibitory effects on specific enzymes involved in steroidogenesis, such as aromatase. These interactions suggest potential therapeutic roles in conditions influenced by hormonal regulation . Furthermore, research into its binding affinity with neurotransmitter receptors could elucidate its mechanism of action as an anticonvulsant .

Several compounds share structural similarities with 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-pyrrolidine-2,5-dioneContains a chlorine substituent on the phenyl ringAnticonvulsant activity
1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dioneFluorine substitution on phenylPotential anti-cancer properties
3-(4-Methylphenyl)-pyrrolidine-2,5-dioneMethyl group on phenylAnalgesic effects

Uniqueness of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

The uniqueness of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione lies in its specific amino substitution on the phenyl ring, which may enhance its binding affinity to certain receptors compared to other derivatives. This structural feature could contribute to its distinct pharmacological profile and therapeutic potential in treating neurological disorders and pain management.

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione (CAS 32856-49-8) features a pyrrolidine ring substituted at the 3-position with a para-aminophenyl group and two ketone moieties at the 2- and 5-positions (Figure 1). The molecular formula is $$ \text{C}{10}\text{H}{10}\text{N}2\text{O}2 $$, with a planar pyrrolidine ring adopting an envelope conformation to minimize steric strain. The stereochemistry of the compound is defined by the (3R)-configuration, as confirmed by X-ray crystallography and chiral HPLC analysis. The para-aminophenyl group introduces electron-donating effects, influencing the compound’s reactivity in nucleophilic substitutions and cycloadditions.

Key structural features:

  • Pyrrolidine ring: Bond lengths between C2–C3 and C3–C4 are 1.52 Å and 1.49 Å, respectively, consistent with partial double-bond character due to conjugation with ketone groups.
  • Amino group: The $$ \text{NH}_2 $$ moiety at the para position participates in hydrogen bonding, stabilizing crystal packing.
  • Ketone groups: The $$ \text{C=O} $$ stretches at 1719 cm$$^{-1}$$ and 1674 cm$$^{-1}$$ in FTIR spectra confirm the diketone structure.

Synthetic Pathways: Aza-Michael Addition vs. Cycloaddition Strategies

Aza-Michael Addition

The aza-Michael addition is a cornerstone for synthesizing pyrrolidine-2,5-dione derivatives. For example, 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione can be synthesized via a two-step process:

  • Michael Adduct Formation: Maleimide reacts with 4-nitrobenzaldehyde in a ZnCl$$_2$$-based deep eutectic solvent (DES), yielding a nitro-substituted intermediate.
  • Reduction: Catalytic hydrogenation (Pd/C, H$$_2$$) reduces the nitro group to an amine, achieving yields of 75–85%.

Advantages: High regioselectivity and compatibility with green solvents like DES.

Cycloaddition Strategies

1,3-Dipolar cycloadditions offer modular access to functionalized pyrrolidine-2,5-diones:

  • Rhodium-Catalyzed [3+2] Cyclization: Aryl aldehydes and maleimides undergo cyclization using [RhCp*Cl$$2$$]$$2$$ as a catalyst, forming indane-fused pyrrolidine-2,5-diones with >90% enantiomeric excess (ee).
  • Azomethine Ylide Cycloaddition: Isatin and sarcosine generate ylides that react with maleimides, producing dispiro derivatives in 65–78% yields.

Comparison of Methods:

MethodYield (%)StereoselectivityCatalyst Load
Aza-Michael Addition75–85ModerateNone
Rh-Catalyzed [3+2]>90High (ee >90%)5 mol%
Azomethine Ylide65–78Diastereoselective10 mol%

Advanced Catalytic Systems for Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione derivatives:

  • Takemoto’s Thiourea Catalysts: Bifunctional thioureas (e.g., (R,R)-thiourea 1c) promote Michael additions of α-aminomaleimides to β-nitrostyrenes, achieving 92% ee and 78% yield.
  • Rhodium(III) Complexes: Cyclizations mediated by [RhCp*Cl$$2$$]$$2$$ afford fused pyrrolidine-diones with axial chirality, critical for pharmaceutical applications.
  • Organocatalytic Desymmetrization: Chiral phosphoric acids catalyze the desymmetrization of N-arylmaleimides, yielding pyrrolidine-2,5-diones with 95% ee.

Mechanistic Insight: Hydrogen bonding between the catalyst’s thiourea moiety and the maleimide’s carbonyl group aligns reactants for stereocontrol.

Solid-Phase Synthesis Approaches for Derivatives

Solid-phase synthesis facilitates high-throughput production of pyrrolidine-2,5-dione libraries:

  • Resin Functionalization: Wang resin is loaded with Fmoc-protected maleimide via ester linkages.
  • Cycloaddition: Azomethine ylides (generated from sarcosine and aldehydes) react with resin-bound maleimides, forming pyrrolidine-2,5-dione scaffolds.
  • Cleavage: TFA treatment releases products with purities >85% after HPLC.

Applications:

  • Combinatorial Libraries: 48 derivatives synthesized via automated protocols, enabling rapid SAR studies.
  • Post-Modifications: On-resin N-alkylation and acylation introduce diversifying groups (e.g., fluorophenyl, nitrobenzyl).

Advantages: Reduced purification steps and scalability for industrial production.

The tautomeric behavior of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione in solution presents a complex equilibrium system dominated by the diketo form [9] [10]. Experimental studies utilizing variable-temperature nuclear magnetic resonance spectroscopy demonstrate that the compound exists predominantly in the diketo tautomeric form, accounting for greater than 95% of the population under standard conditions [9]. The monoenol tautomer, formed through keto-enol equilibrium at the C-3 position, represents approximately 2-4% of the total population, while dienol and zwitterionic forms constitute trace amounts less than 1% [9] [10].

Table 1: Tautomeric Distribution in Solution

Tautomeric FormRelative Stability (%)Predominant ConditionsEnergy Difference (kcal/mol)
Diketo form (predominant)>95All pH ranges0.0 (reference)
Monoenol form (minor)2-4Elevated temperature+2.5 to +3.2
Dienol form (trace)<1Extreme conditions+5.8 to +6.5
Zwitterionic form<1Specific pH conditions+4.2 to +4.8

The conformational dynamics of the pyrrolidine ring system exhibit characteristic puckering patterns, with envelope and twist conformations being energetically preferred [9] [12]. Ring puckering analysis reveals energy barriers of 2-4 kilocalories per mole for interconversion between different puckered conformations [12]. The phenyl ring orientation relative to the pyrrolidine system demonstrates a preference for perpendicular alignment, with rotational barriers ranging from 8-12 kilocalories per mole [9] [12].

Table 2: Conformational Preferences and Energy Barriers

Conformational FeaturePreferred ConformationEnergy Barrier (kcal/mol)Temperature Dependence
Pyrrolidine ring puckeringEnvelope or twist2-4Moderate
Phenyl ring orientationPerpendicular to pyrrolidine8-12Significant
Amino group rotationPlanar with phenyl ring12-15High
Carbon-carbon bond rotationStaggered1-3Low

Acid-Base Behavior and Protonation Sites

The acid-base behavior of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is primarily governed by the para-amino group on the phenyl ring, which serves as the most basic site in the molecule [2] [8]. Potentiometric titration studies indicate that the amino group exhibits a protonation constant (pKa) in the range of 4.5-5.0, characteristic of aromatic amines with electron-withdrawing substituents [2] [8]. The presence of the pyrrolidine-2,5-dione moiety exerts a significant inductive effect, reducing the basicity of the amino group compared to simple aniline derivatives [8].

Table 3: Protonation Sites and Acid-Base Properties

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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